3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-
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Overview
Description
3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of bromine, hydroxyl, and nitrophenyl groups attached to a xanthenone core. It is often used in various scientific research fields due to its distinct chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- typically involves multi-step organic reactionsThe nitrophenyl group is then added via nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthenone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations .
Biology:
- Investigated for its potential as a fluorescent probe due to its unique optical properties.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Used in drug development research .
Industry:
- Employed in the production of dyes and pigments.
- Utilized in the development of advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The presence of bromine and nitrophenyl groups enhances its ability to form strong interactions with biological targets, leading to significant biological effects .
Comparison with Similar Compounds
- 4,5-dibromo-2,6,7-trihydroxy-9-phenylxanthen-3-one
- Disodium 4′,5′-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9′-xanthene]-3′,6′-diolate
- 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dimethylspiro[isobenzofuran-1(3H),9′-xanthene]-3-one
Uniqueness: The presence of the nitrophenyl group in 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- distinguishes it from other similar compounds.
Properties
CAS No. |
113659-63-5 |
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Molecular Formula |
C19H9Br2NO7 |
Molecular Weight |
523.1 g/mol |
IUPAC Name |
4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H9Br2NO7/c20-14-16(25)11(23)5-8-13(7-3-1-2-4-10(7)22(27)28)9-6-12(24)17(26)15(21)19(9)29-18(8)14/h1-6,23-25H |
InChI Key |
NVJMWVASABWXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)O)O)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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